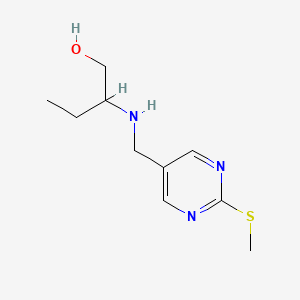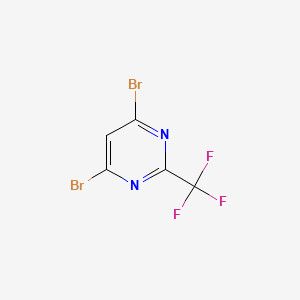
(S)-4-(Piperidin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Piperidin-2-yl)benzonitrile ist eine chirale Verbindung mit einem Piperidinring, der an einer Benzonitril-Einheit gebunden ist. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-4-(Piperidin-2-yl)benzonitrile beinhaltet typischerweise die Reaktion von 4-Brombenzonitrile mit (S)-2-Piperidinol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und eines Palladiumkatalysators durchgeführt. Die Reaktionsbedingungen umfassen das Erhitzen der Mischung auf eine Temperatur von etwa 100 °C für mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von this compound ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-4-(Piperidin-2-yl)benzonitrile unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen der Piperidinring durch andere funktionelle Gruppen substituiert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether bei niedrigen Temperaturen.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Ketone oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Piperidin-2-yl)benzonitrile hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Der Piperidinring spielt eine entscheidende Rolle für die Bindungsaffinität und Spezifität der Verbindung. Die beteiligten Pfade können Signaltransduktionskaskaden und Stoffwechselprozesse umfassen.
Wirkmechanismus
The mechanism of action of (S)-4-(Piperidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring plays a crucial role in the binding affinity and specificity of the compound. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-2-Methyl-5-(piperidin-2-yl)benzonitrile
- (S)-2-Chlor-5-(piperidin-2-yl)benzonitrile
- (S)-3-Chlor-5-(piperidin-2-yl)benzonitrile
Einzigartigkeit
(S)-4-(Piperidin-2-yl)benzonitrile ist aufgrund seines spezifischen Substitutionsschemas am Benzonitrilring einzigartig, das ihm bestimmte chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Analoga kann diese Verbindung eine unterschiedliche Reaktivität und Bindungseigenschaften aufweisen, was sie für gezielte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-[(2S)-piperidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m0/s1 |
InChI-Schlüssel |
AKYCNOVKLQGQGG-LBPRGKRZSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)



![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)






![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)

